

# "Pyrazine-2-N-cyanoamidine" molecular structure

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## Compound of Interest

Compound Name: Pyrazine-2-N-cyanoamidine

CAS No.: 1053656-81-7

Cat. No.: B1453349

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## Technical Monograph: Pyrazine-2-N-cyanoamidine

CAS: 1053656-81-7 | Formula:  $C_6H_5N_5$  | M.W.: 147.14 g/mol [\[1\]](#)

### Executive Summary

**Pyrazine-2-N-cyanoamidine** (also designated as

-cyanopyrazine-2-carboximidamide) is a functionalized nitrogen heterocycle serving as a critical bioisostere and synthetic scaffold in medicinal chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Structurally, it consists of a pyrazine ring substituted at the C2 position with an N-cyanoamidine moiety (

).

This molecule is distinguished by its push-pull electronic character, where the electron-deficient pyrazine ring couples with the strongly electron-withdrawing cyanoamidine group. It finds primary utility as a precursor for fused heterocycles (specifically pteridines and 1,2,4-

triazolo[1,5-a]pyrazines) and as a non-hydrolyzable bioisostere of the amide bond in kinase and polymerase inhibitors.

## Molecular Architecture & Physicochemical Properties

### Electronic Structure and Tautomerism

The reactivity and binding profile of **Pyrazine-2-N-cyanoamidine** are governed by its tautomeric equilibrium. Unlike simple amides, the N-cyanoamidine group possesses an extended

-conjugated system allowing for charge delocalization.

- Tautomer A (Amino-N-cyanoimine): The dominant form in polar solvents, characterized by an exocyclic

double bond bearing the cyano group.

- Tautomer B (Imino-N-cyanoamine): A less stable form where the double bond shifts to the ring-proximal nitrogen.

The cyano group exerts a strong

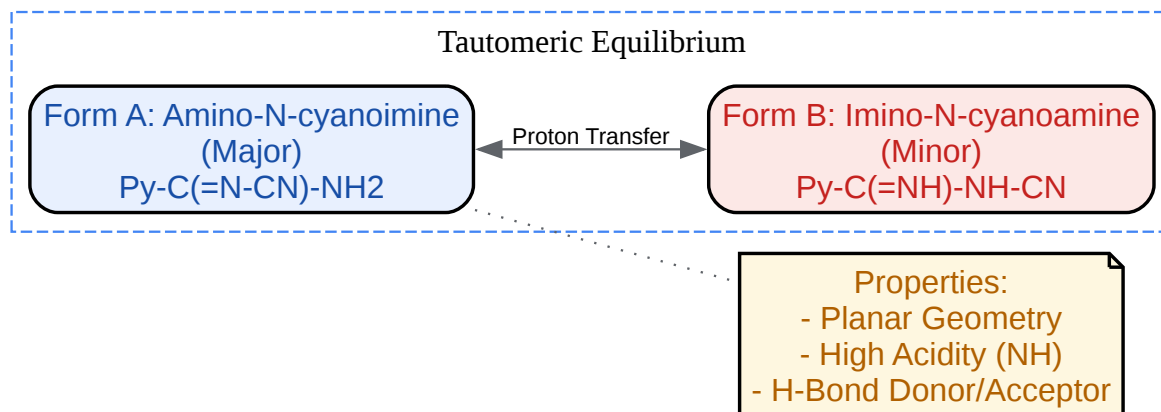
(inductive) and

(mesomeric) effect, significantly increasing the acidity of the

protons (

) compared to a standard amidine (

). This acidity allows the molecule to serve as a proton donor in hydrogen bonding networks at physiological pH.



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Figure 1: Tautomeric equilibrium of **Pyrazine-2-N-cyanoamide** favoring the amino-N-cyanoimine form due to conjugation stability.

## Key Physicochemical Metrics

Property	Value	Significance
LogP	~ -0.2 to 0.2	High aqueous solubility; suitable for fragment-based drug discovery (FBDD).
TPSA	~ 75 Å <sup>2</sup>	Moderate polar surface area, indicating good membrane permeability potential.
H-Bond Donors	2	The group acts as a bidentate donor.
H-Bond Acceptors	4	Pyrazine nitrogens (N1, N4) and Cyano nitrogen (N5) are acceptors.

## Synthetic Methodology

The synthesis of **Pyrazine-2-N-cyanoamidine** requires the installation of the cyano group onto an amidine scaffold. The most robust protocol involves the electrophilic cyanation of Pyrazine-2-carboxamidine using Cyanogen Bromide (BrCN).

## Reaction Logic

- **Activation:** The pyrazine-2-carboxamidine is treated with a base to generate the free amidine base.
- **Nucleophilic Attack:** The amidine nitrogen attacks the electrophilic carbon of Cyanogen Bromide.
- **Elimination:** Loss of HBr yields the N-cyanoamidine.

## Detailed Protocol

Note: Cyanogen Bromide is highly toxic. All operations must be performed in a fume hood with appropriate PPE.

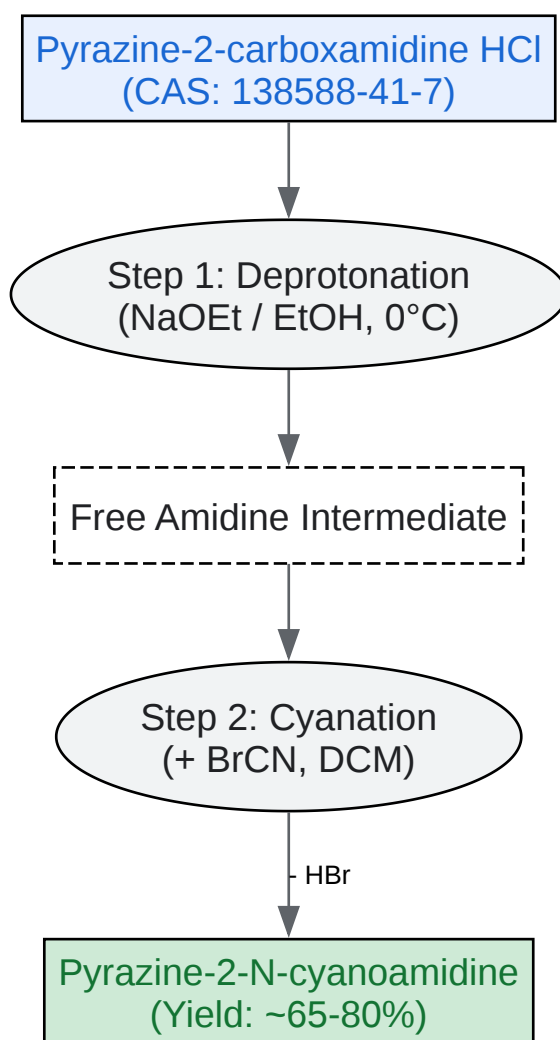
Reagents:

- Pyrazine-2-carboxamidine hydrochloride (1.0 eq) [CAS: 138588-41-7][4]
- Cyanogen Bromide (1.1 eq)
- Sodium Ethoxide (NaOEt) or Triethylamine (2.5 eq)
- Solvent: Anhydrous Ethanol or Dichloromethane (DCM)

Step-by-Step Procedure:

- **Free Base Formation:** Suspend Pyrazine-2-carboxamidine HCl (10 mmol) in anhydrous ethanol (50 mL) at 0°C. Add NaOEt (25 mmol) dropwise over 15 minutes. Stir for 30 minutes until the solution becomes clear.
- **Cyanation:** Prepare a solution of Cyanogen Bromide (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C. Control exotherm to <5°C.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS (Target Mass: 148 [M+H]<sup>+</sup>).
- Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in cold water (20 mL). The product often precipitates as a solid.
- Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Water if necessary.



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Figure 2: Synthetic pathway via electrophilic cyanation of the amidine precursor.

## Reactivity & Applications in Drug Discovery

**Pyrazine-2-N-cyanoamidine** is not merely an endpoint; it is a "linchpin" intermediate for constructing complex fused heterocycles found in oncology and antiviral pharmacophores.

## Synthesis of 1,2,4-Triazolo[1,5-a]pyrazines

The N-cyanoamidine moiety reacts with hydrazines to form 1,2,4-triazole rings fused to the pyrazine core. This scaffold is prevalent in Adenosine Receptor Antagonists and JAK inhibitors.

- Mechanism: The hydrazine nucleophile attacks the cyano carbon, followed by intramolecular cyclization onto the amidine nitrogen and elimination of ammonia.

## Bioisosterism

In medicinal chemistry, the N-cyanoamidine group is used as a planar bioisostere for:

- Carboxylic Acids: Similar acidity (pKa ~6) but lipophilic.
- Guanidines: Less basic, improving oral bioavailability and blood-brain barrier (BBB) penetration.
- Thioureas: Similar H-bond geometry without the toxicity associated with the thiocarbonyl group.

## Structural Characterization Data (Expected)

To validate the synthesis, the following spectroscopic signatures are diagnostic:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 9.20 (s, 1H, Pyrazine H-3)
  - 8.85 (d, 1H, Pyrazine H-5)
  - 8.70 (d, 1H, Pyrazine H-6)
  - 9.5–10.5 (br s, 2H, NH<sub>2</sub>, exchangeable with D<sub>2</sub>O).

- IR (ATR):
  - 2170–2190  $\text{cm}^{-1}$  (Strong stretch).
  - 1620–1640  $\text{cm}^{-1}$  (stretch).

## References

- National Institutes of Health (NIH). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling.
- MDPI Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Organic Chemistry Portal. Cyanamide synthesis by cyanation.
- Matrix Scientific. Product Entry: **Pyrazine-2-N-cyanoamidine** (CAS 1053656-81-7). [2][8]
- Google Patents. US7361743B2: Lincomycin derivatives possessing antibacterial activity (Citing N-cyanoamidine pharmacophores).

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## Sources

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- 2. [ottokemi.com](https://ottokemi.com) [[ottokemi.com](https://ottokemi.com)]
- 3. [alfa-chemistry.com](https://alfa-chemistry.com) [[alfa-chemistry.com](https://alfa-chemistry.com)]
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- [5. CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine - Google Patents \[patents.google.com\]](#)
- [6. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents \[patents.google.com\]](#)
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Phone: (601) 213-4426  
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